
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is a chemical compound belonging to the class of cyclotrisiloxanes. It is characterized by its unique structure, which includes three silicon atoms and three oxygen atoms arranged in a cyclic manner, with various methyl and phenylethyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method involves the use of methyltrichlorosilane and phenylethyltrichlorosilane as starting materials. These precursors undergo hydrolysis and subsequent condensation reactions to form the desired cyclotrisiloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon-oxygen bonds and the attached methyl and phenylethyl groups .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while reduction reactions may produce silane derivatives. Substitution reactions can result in a variety of substituted cyclotrisiloxane compounds .
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s biocompatibility and stability make it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Wirkmechanismus
The mechanism of action of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets and pathways. The compound’s silicon-oxygen bonds and attached functional groups allow it to form stable complexes with various molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4,6-Pentamethyl-6-phenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Tetramethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Trimethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
Uniqueness
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific arrangement of methyl and phenylethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
64908-95-8 |
|---|---|
Molekularformel |
C13H24O3Si3 |
Molekulargewicht |
312.58 g/mol |
IUPAC-Name |
2,2,4,4,6-pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C13H24O3Si3/c1-17(2)14-18(3,4)16-19(5,15-17)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
SSEGAEQZAGQBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


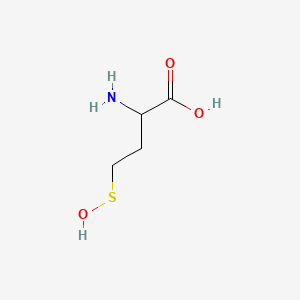
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
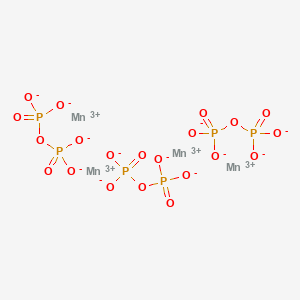
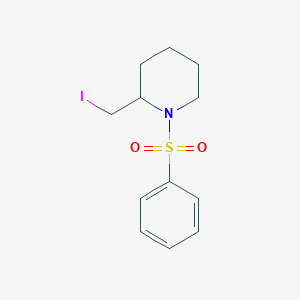
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
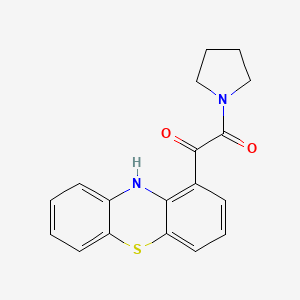
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
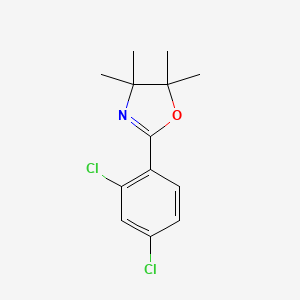
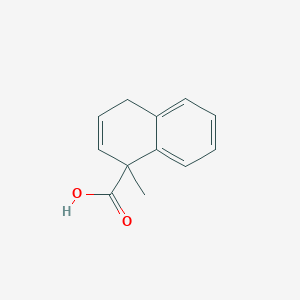
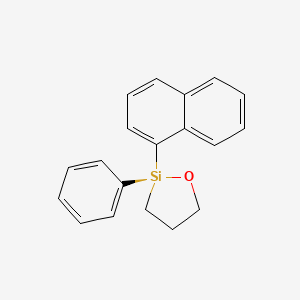
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)

![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
